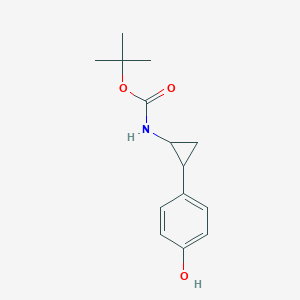
ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with chloro and trifluoromethyl groups using electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrrolidine and pyridine moieties are coupled together using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized temperatures to increase yield and purity.
Scale-Up Processes: Employing large-scale reactors and continuous flow techniques to produce the compound in bulk.
化学反応の分析
Types of Reactions
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound is used in studies to understand its effects on biological systems.
Materials Science: It may be explored for its properties in creating new materials with specific characteristics.
作用機序
The mechanism of action of ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological applications.
類似化合物との比較
Similar Compounds
- Ethyl (2S,5S)-5-(5-chloro-2-methylpyridin-4-yl)pyrrolidine-2-carboxylate
- Ethyl (2S,5S)-5-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate
Uniqueness
Ethyl (2S,5S)-5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H14ClF3N2O2 |
|---|---|
分子量 |
322.71 g/mol |
IUPAC名 |
ethyl (2S,5S)-5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-2-21-12(20)10-4-3-9(19-10)7-5-11(13(15,16)17)18-6-8(7)14/h5-6,9-10,19H,2-4H2,1H3/t9-,10-/m0/s1 |
InChIキー |
DNOOGOLOEHTICR-UWVGGRQHSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC(=NC=C2Cl)C(F)(F)F |
正規SMILES |
CCOC(=O)C1CCC(N1)C2=CC(=NC=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
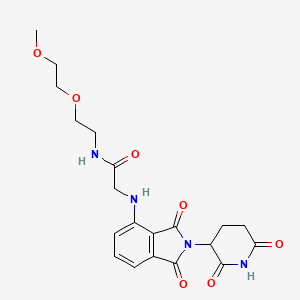
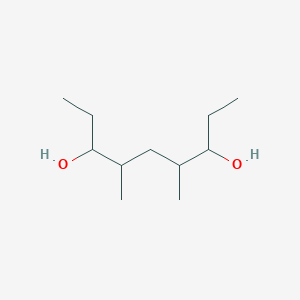
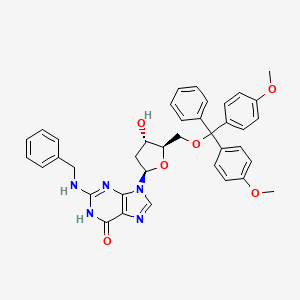

![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)


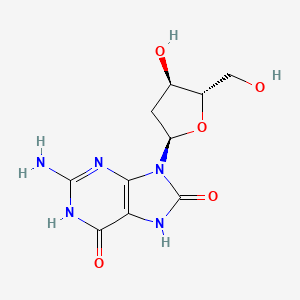
![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
